Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
Description
Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group at the 5-position and a sulfanyl-linked butyl acetate moiety at the 2-position. This structural framework is associated with diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .
Properties
Molecular Formula |
C17H22N2O6S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
butyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H22N2O6S/c1-5-6-7-24-14(20)10-26-17-19-18-16(25-17)11-8-12(21-2)15(23-4)13(9-11)22-3/h8-9H,5-7,10H2,1-4H3 |
InChI Key |
JDKJCHAPEWVHLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Esterification
The synthesis begins with 3,4,5-trimethoxybenzoic acid , which undergoes esterification to form methyl 3,4,5-trimethoxybenzoate. This step employs methanol and concentrated sulfuric acid under reflux conditions (12–14 hours), achieving near-quantitative yields. The ester serves as a precursor for hydrazide formation.
Hydrazide Formation
Methyl 3,4,5-trimethoxybenzoate reacts with excess hydrazine hydrate in methanol under reflux (12–15 hours) to yield 3,4,5-trimethoxybenzohydrazide. This intermediate is critical for cyclocondensation into the oxadiazole ring.
Cyclocondensation to Oxadiazole-2-Thiol
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in N,N-dimethylformamide (DMF) at elevated temperatures (100–110°C) for 6–8 hours. This step, adapted from Macaev et al. (2005), produces 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (Intermediate A) with an 85% yield. The reaction mechanism involves the formation of a thioamide intermediate, followed by intramolecular cyclization and elimination of hydrogen sulfide (H₂S).
Reaction Scheme:
Alkylation with Butyl Chloroacetate
Coupling Reaction Conditions
Intermediate A is alkylated with butyl chloroacetate in anhydrous acetone using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at room temperature for 5 hours, with stirring to ensure homogeneity. The base deprotonates the thiol group, facilitating nucleophilic substitution at the chloroacetate’s methylene carbon.
Reaction Scheme:
Solvent and Base Optimization
Comparative studies highlight dry acetone as the optimal solvent due to its ability to dissolve both reactants while minimizing side reactions. Substituting K₂CO₃ with weaker bases (e.g., NaHCO₃) reduces yields by 20–30%, underscoring the necessity of a strong base for efficient deprotonation.
Reaction Monitoring and Workup
Thin-Layer Chromatography (TLC)
Progress is monitored using TLC with a toluene:acetone (8:2) mobile phase. The final product exhibits an Rf value of 0.65–0.70, distinct from unreacted intermediates (Rf = 0.25–0.35).
Purification Techniques
Crude product is precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization from ethanol. This step removes residual K₂CO₃ and unreacted starting materials, yielding a pure product with >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorptions include 1735 cm⁻¹ (C=O ester), 1610 cm⁻¹ (C=N oxadiazole), and 1220 cm⁻¹ (C-O-C trimethoxy).
Yield Optimization Strategies
Solvent Effects
Replacing DMF with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) in the cyclocondensation step increases yields to 90% by enhancing reaction kinetics and reducing side products.
Temperature and Time Adjustments
Extending the cyclocondensation duration to 10 hours at 100°C improves oxadiazole ring formation completeness, albeit with a 5% yield penalty due to minor decomposition.
Comparative Analysis of Synthetic Routes
| Parameter | Classical Method | Ionic Liquid Method |
|---|---|---|
| Cyclocondensation Solvent | DMF | Ionic liquid |
| Reaction Time | 8 hours | 6 hours |
| Yield | 85% | 90% |
| Purity | 95% | 97% |
| Cost | Low | High |
The ionic liquid method offers superior yields and purity but at a higher operational cost, making it suitable for small-scale pharmaceutical applications.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding hydrazides or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides or reduced oxadiazole derivatives.
Substitution: Nitrated, halogenated, or sulfonated trimethoxyphenyl derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is its anticancer properties. Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer activity against various cancer cell lines.
Case Studies
- In a study evaluating the anticancer effects of oxadiazole derivatives, including this compound, it was found to inhibit the proliferation of human cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma) using MTT assays . The mechanism of action was linked to the induction of apoptosis in cancer cells.
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between this compound and biological macromolecules like DNA and proteins. These studies help elucidate how this compound can potentially interfere with cellular processes at the molecular level.
Findings
- Docking simulations suggest that the compound binds effectively to target sites on DNA and bovine serum albumin (BSA), indicating its potential as a drug candidate for targeting specific biological pathways .
Synthesis and Structural Investigations
The synthesis of this compound involves several chemical reactions that yield this compound with high purity and yield. Understanding its structural properties is crucial for further applications.
Synthesis Techniques
- The compound can be synthesized through a series of reactions involving 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives combined with suitable sulfanyl groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography are used to confirm the structure .
Potential Use in Material Science
Beyond medicinal applications, this compound may also find utility in material science. Its unique chemical structure allows for potential applications in developing organic electronic materials.
Applications in Electronics
- Compounds with oxadiazole moieties have been explored for their use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable electronic properties . The incorporation of this compound into device architectures could enhance performance metrics such as efficiency and stability.
Mechanism of Action
The mechanism of action of Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and trimethoxyphenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The sulfanyl acetate moiety may also participate in covalent bonding with nucleophilic residues in the target proteins, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared to structurally analogous derivatives with modifications in the ester/amide group, aromatic substituents, or heterocyclic appendages (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Structural-Activity Relationships (SAR)
Ester vs. Amide : Amide derivatives generally exhibit higher solubility and target affinity than esters .
Aromatic Substituents : Electron-rich groups (e.g., 3,4,5-trimethoxyphenyl) enhance antimicrobial activity, while electron-deficient groups (e.g., nitro) improve enzyme inhibition .
Heterocyclic Appendages: Quinoline or indole groups introduce planar rigidity, aiding in DNA intercalation or enzyme binding .
Biological Activity
Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate (CAS Number: 336181-24-9) is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. Its unique structure includes a sulfanyl group and multiple methoxy substituents, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the oxadiazole ring : This is achieved through the cyclization of appropriate precursors such as 3,4,5-trimethoxybenzoyl chloride and a hydrazine derivative.
- Introduction of the sulfanyl group : This step involves reacting the oxadiazole intermediate with a suitable thiol compound.
- Acetate formation : The final product is obtained by esterification with butanol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
- Modulation of Cell Signaling Pathways : It could influence pathways related to apoptosis and cell cycle regulation.
- Antioxidant Properties : The presence of methoxy groups may enhance its ability to scavenge free radicals.
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Studies have shown that related compounds can induce apoptosis in cancer cell lines such as HeLa and Jurkat cells through mechanisms involving tubulin polymerization inhibition and cell cycle arrest .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Similar oxadiazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. The presence of the sulfanyl group may enhance its interaction with microbial targets .
Anti-inflammatory Effects
The anti-inflammatory potential is another area of interest:
- Compounds with oxadiazole structures have been explored for their ability to reduce inflammatory markers in vitro and in vivo models .
Case Studies
- Study on Antitumor Activity : A series of related oxadiazole compounds were synthesized and tested for their antiproliferative effects. One study demonstrated that certain derivatives showed greater activity than established chemotherapeutics like CA-4 .
- Evaluation of Antimicrobial Efficacy : In a comparative study, several oxadiazole derivatives were tested against standard bacterial strains. Results indicated that some compounds exhibited significant inhibition zones compared to controls .
Data Table: Biological Activities of this compound
Q & A
Basic Question
- Electron-Donating Groups (e.g., methoxy): Enhance solubility and hydrogen bonding, improving pharmacokinetics .
- Electron-Withdrawing Groups (e.g., chloro): Increase electrophilicity, enhancing covalent interactions with biological targets .
Example : 3,4,5-Trimethoxyphenyl analogs show higher anti-inflammatory activity than 4-methylphenyl derivatives .
How can structure-activity relationships (SAR) be systematically analyzed?
Advanced Question
- Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., alkyl chain length in the ester group) .
- Multivariate Analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Crystallographic Data : Map steric clashes or favorable interactions in target binding pockets .
What is the compound’s stability under varying experimental conditions?
Basic Question
- pH Stability : Hydrolysis of the ester group occurs in alkaline conditions (pH > 9), monitored via HPLC .
- Thermal Stability : TGA/DSC analysis reveals decomposition above 200°C, guiding storage protocols .
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .
How can synergistic effects with other compounds be evaluated?
Advanced Question
- Combinatorial Screening : Use checkerboard assays to identify synergy (FIC index < 0.5) with known drugs (e.g., β-lactams) .
- Proteomic Profiling : SILAC-based mass spectrometry identifies pathways affected by combination treatments .
How are in vivo studies designed to assess pharmacokinetics and toxicity?
Advanced Question
- ADME Profiling :
- Bioavailability : Plasma concentration-time curves in rodent models .
- Metabolite Identification : LC-MS/MS detects phase I/II metabolites in liver microsomes .
- Toxicity : Acute (LD₅₀) and subchronic (28-day) studies evaluate hepatorenal toxicity via histopathology and serum biomarkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
